molecular formula C14H22N2O2S B8139422 (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane

(1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B8139422
M. Wt: 282.40 g/mol
InChI Key: NTPRQGJZDGNRAN-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[45]decane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the construction of the oxazolidine ring, and the spirocyclization process. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazolidine ring can be reduced using lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the oxazolidine ring can yield secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[45]decane is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical research.

Medicine

In medicine, (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in the treatment of various diseases.

Industry

In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites of enzymes, while the oxazolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane
  • This compound analogs with different substituents on the thiazole or oxazolidine rings.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S,5S)-4-[(2-methyl-1,3-thiazol-4-yl)methoxymethyl]-6-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11-16-13(9-19-11)8-17-7-12-3-2-4-14(12)10-15-5-6-18-14/h9,12,15H,2-8,10H2,1H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPRQGJZDGNRAN-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COCC2CCCC23CNCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)COC[C@@H]2CCC[C@@]23CNCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.